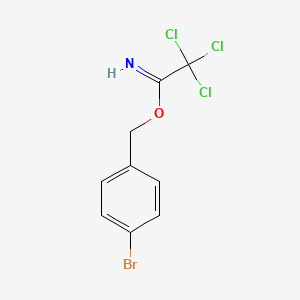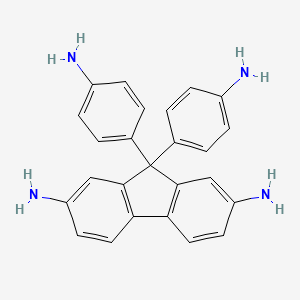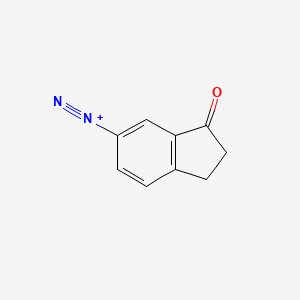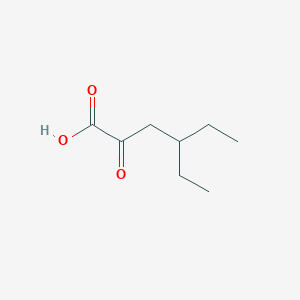
4-Ethyl-2-oxohexanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Ethyl-2-oxohexanoic acid is an organic compound with the molecular formula C8H14O3. It is a derivative of hexanoic acid, featuring an oxo group at the second carbon and an ethyl group at the fourth carbon. This compound is part of the family of oxo acids, which are known for their reactivity and versatility in various chemical processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 4-Ethyl-2-oxohexanoic acid involves the alkylation of enolate ions. This process typically uses an enolate anion, which reacts with an alkyl halide to form the desired product. The reaction conditions often include the use of a strong base, such as lithium diisopropylamide (LDA), to generate the enolate anion .
Another method involves the oxidation of cyclohexanone derivatives. For example, the oxidation of 4-ethylcyclohexanone can yield this compound under controlled conditions using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) .
Industrial Production Methods
Industrial production of this compound can be achieved through the large-scale oxidation of cyclohexanone derivatives. This process typically involves continuous flow reactors and the use of catalysts to enhance the reaction rate and yield. The choice of oxidizing agents and reaction conditions is optimized to ensure high purity and efficiency .
Chemical Reactions Analysis
Types of Reactions
4-Ethyl-2-oxohexanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form carboxylic acids or other oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming alcohols.
Substitution: The ethyl group can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Alkyl halides and strong bases like sodium hydride (NaH) are typically employed in substitution reactions.
Major Products
Oxidation: Carboxylic acids and other oxo derivatives.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
4-Ethyl-2-oxohexanoic acid has several applications in scientific research:
Biology: The compound is studied for its potential biological activity and interactions with enzymes and other biomolecules.
Mechanism of Action
The mechanism of action of 4-Ethyl-2-oxohexanoic acid involves its interaction with specific molecular targets and pathways. The oxo group in the compound can participate in nucleophilic addition reactions, forming covalent bonds with nucleophiles. This reactivity is crucial for its role in various chemical and biological processes .
Comparison with Similar Compounds
Similar Compounds
2-Oxohexanoic acid: A similar compound with an oxo group at the second carbon but without the ethyl group.
4-Oxohexanoic acid: Another related compound with an oxo group at the fourth carbon.
Uniqueness
4-Ethyl-2-oxohexanoic acid is unique due to the presence of both an ethyl group and an oxo group, which confer distinct chemical properties and reactivity. This combination makes it a valuable intermediate in organic synthesis and industrial applications .
Properties
CAS No. |
190963-49-6 |
|---|---|
Molecular Formula |
C8H14O3 |
Molecular Weight |
158.19 g/mol |
IUPAC Name |
4-ethyl-2-oxohexanoic acid |
InChI |
InChI=1S/C8H14O3/c1-3-6(4-2)5-7(9)8(10)11/h6H,3-5H2,1-2H3,(H,10,11) |
InChI Key |
RHTMTACREJQFGS-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)CC(=O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[4-(2-Bromoethoxy)phenyl]-1lambda~6~,4-thiazinane-1,1-dione](/img/structure/B12554898.png)
![Carbamic acid, [(1S)-2-hydroxy-1-phenylethyl]-, methyl ester](/img/structure/B12554903.png)
![Thiazole, 4-[(diphenylphosphinyl)methyl]-2-methyl-](/img/structure/B12554920.png)
![N-[1-[6-[C-methyl-N-(pyridine-3-carbonylamino)carbonimidoyl]pyridin-2-yl]ethylideneamino]pyridine-3-carboxamide](/img/structure/B12554940.png)
![Ethyl 2,2-dichlorobenzo[d][1,3]dioxole-5-carboxylate](/img/structure/B12554946.png)

![2,8-Diazaspiro[4.5]decane-1,3-dione,2-amino-8-(phenylmethyl)-](/img/structure/B12554957.png)
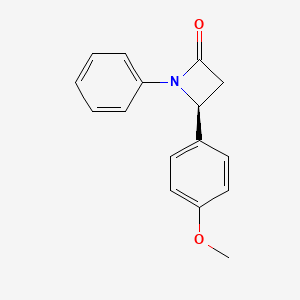
![Benzene, [3,5-bis(1,1-dimethylethyl)-1,3-cyclohexadien-1-yl]-](/img/structure/B12554963.png)
![Bis[5-(methylsulfanyl)thiophen-2-yl]methanone](/img/structure/B12554967.png)
